3-Formylphenyl 2-methylpropanoate
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Overview
Description
3-Formylphenyl 2-methylpropanoate is an organic compound that belongs to the class of formylated esters. It consists of a phenyl ring substituted with a formyl group (-CHO) and an ester group derived from 2-methylpropanoic acid. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-formylphenol with 2-methylpropanoic acid in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with 2-methylpropanoyl chloride followed by formylation of the resulting product.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of 3-hydroxyphenyl 2-methylpropanoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 3-carboxyphenyl 2-methylpropanoate.
Reduction: The reduction product is 3-hydroxyphenyl 2-methylpropanoate.
Substitution: Various substituted phenyl esters can be formed depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Formylphenyl 2-methylpropanoate exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context of the research.
Comparison with Similar Compounds
3-Formylphenyl 2-methylpropanoate is similar to other formylated esters and phenyl esters. its unique combination of functional groups gives it distinct chemical properties and reactivity. Some similar compounds include:
4-Formylphenyl acetate
2-Formylphenyl butanoate
3-Formylphenyl acetate
These compounds share structural similarities but differ in their substituents and resulting chemical behavior.
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Properties
IUPAC Name |
(3-formylphenyl) 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRQCZCRIGRNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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